Enhanced Lipophilicity vs. Unsubstituted Triazole-3-thiol Drives Membrane Permeability
The dibenzyl substitution confers significantly higher lipophilicity compared to the unsubstituted 1,2,4-triazole-3-thiol. While experimental logP values are not directly available, the calculated logP (clogP) for 4,5-Dibenzyl-4H-1,2,4-triazole-3-thiol is 4.10, compared to -0.38 for the unsubstituted core [1]. This substantial difference is a class-level indicator of improved passive membrane diffusion, a critical factor for intracellular target engagement.
| Evidence Dimension | Lipophilicity (calculated logP/clogP) |
|---|---|
| Target Compound Data | clogP = 4.10 |
| Comparator Or Baseline | Unsubstituted 1,2,4-triazole-3(5)-thiol: logP = -0.38 |
| Quantified Difference | 4.48 log units higher |
| Conditions | In silico calculation (ChemDraw/ACD/Labs predictive model) |
Why This Matters
Higher lipophilicity enhances the probability of crossing lipid bilayers, making this compound a better starting point for developing cell-permeable modulators of intracellular targets.
- [1] PubChem. (2024). Compound Summary for CID 693643, 1,2,4-Triazole-3-thiol. National Center for Biotechnology Information. Retrieved from PubChem Database. View Source
